N-Fmoc-S-trityl-L-cysteine
Description
Significance of Cysteine Residues in Peptide and Protein Science
Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. bbk.ac.ukrsc.org This thiol group is highly reactive and can participate in a variety of chemical reactions. bbk.ac.ukfrontiersin.org One of the most significant roles of cysteine in protein structure is the formation of disulfide bonds. bbk.ac.ukwikipedia.org When two cysteine residues are in proximity, their thiol groups can be oxidized to form a covalent bond, known as a disulfide bridge. wikipedia.org These bridges are crucial for stabilizing the three-dimensional structure of many proteins, particularly those that are secreted from cells. rsc.orgwikipedia.org
Beyond its structural role, the thiol group of cysteine is also a potent nucleophile, making it a key player in the catalytic activity of certain enzymes, such as cysteine proteases. bbk.ac.ukrsc.org The reactivity of the cysteine side chain also makes it a prime target for post-translational modifications, which can regulate protein function. frontiersin.org However, this high reactivity also presents a challenge during the chemical synthesis of peptides, as the unprotected thiol group can engage in unwanted side reactions. rsc.orgontosight.ai
Historical Context of N-Fmoc-S-trityl-L-cysteine as a Key Amino Acid Derivative
The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the 1960s revolutionized the field. wikipedia.org This was followed by the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. rsc.orgwikipedia.org The combination of these innovations led to the development of the Fmoc/tBu strategy, which is now a standard method for peptide synthesis. rsc.org
Within this framework, the need for an effective protecting group for the highly reactive thiol side chain of cysteine became apparent. The trityl (Trt) group emerged as a suitable candidate. It is a bulky group that effectively shields the thiol from unwanted reactions and is stable to the basic conditions used to remove the Fmoc group. ontosight.aisigmaaldrich.com However, it can be readily removed under mild acidic conditions at the end of the synthesis. ontosight.ai The combination of the Fmoc group for temporary N-terminal protection and the trityl group for semi-permanent side-chain protection of cysteine gave rise to this compound, a versatile and widely used building block in modern peptide chemistry. chemimpex.comchemicalbook.com This derivative allows for the seamless incorporation of cysteine into peptides, facilitating the synthesis of complex molecules with diverse biological activities. chemimpex.comchemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPUVPNPAJWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc S Trityl L Cysteine and Its Derivatives
Classical Synthesis Pathways to N-Fmoc-S-trityl-L-cysteine
The classical synthesis of this compound involves a two-step process starting from L-cysteine. The first step is the protection of the sulfhydryl group with a trityl group, followed by the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
The S-tritylation is typically achieved by reacting L-cysteine with trityl chloride in a suitable solvent. The subsequent N-Fmoc protection is carried out using Fmoc-succinimide or Fmoc-chloride. These reactions are well-established in peptide chemistry and provide the desired product in good yield. The trityl group is favored for protecting the cysteine side chain as it can be removed under acidic conditions, specifically with trifluoroacetic acid (TFA), which is often used in the final cleavage step of Fmoc-based SPPS. peptide.com
Optimized Synthesis Approaches to Minimize Racemization
A significant challenge in the synthesis and subsequent coupling of this compound is the risk of racemization, which can compromise the biological activity of the final peptide. researchgate.net Cysteine derivatives are particularly susceptible to racemization during the activation step of peptide coupling. sigmaaldrich.com
Controlling enantiomeric purity is paramount. The purification of the final product is crucial to remove any diastereomeric impurities. High-performance liquid chromatography (HPLC) is often employed to ensure the enantiomeric purity of this compound is greater than 99.5%. sigmaaldrich.com The use of specific reaction conditions and reagents, as detailed below, is critical in minimizing the formation of the D-enantiomer during synthesis and coupling.
The choice of coupling agents and bases plays a pivotal role in minimizing racemization during the incorporation of this compound into a peptide chain.
DIPCDI/HOBt: The combination of N,N'-diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely recommended method for activating this compound. sigmaaldrich.com HOBt acts as a racemization suppressant by forming an active ester with the amino acid, which is less prone to racemization than the O-acylisourea intermediate formed with DIPCDI alone. peptide.comcreative-peptides.com This combination provides a good balance of reactivity and stereochemical integrity. peptide.combachem.com Recent studies have also explored the use of Oxyma Pure as a substitute for HOBt, showing comparable or even better results in some cases. merckmillipore.com
Collidine: When using highly reactive phosphonium (B103445) or uronium-based coupling reagents like PyBOP or HBTU, the choice of base is critical. chemicalbook.com While N,N-diisopropylethylamine (DIPEA) is commonly used, it can promote racemization. bachem.com The sterically hindered base, 2,4,6-trimethylpyridine (B116444) (collidine), is strongly recommended as an alternative to significantly reduce the loss of optical integrity during coupling. researchgate.netbachem.comchemicalbook.com
| Coupling Reagent/Base Combination | Key Advantage | Reference |
|---|---|---|
| DIPCDI/HOBt | Minimizes racemization by forming a less reactive, more stable active ester. | sigmaaldrich.compeptide.combachem.com |
| PyBOP/Collidine | Reduces racemization when using highly reactive phosphonium reagents due to the steric hindrance of collidine. | bachem.comchemicalbook.com |
| HBTU/Collidine | Similar to PyBOP, the use of collidine with this uronium reagent helps preserve stereochemical integrity. | researchgate.netchemicalbook.com |
Preparation of Labeled this compound Analogues for Advanced Studies
For advanced biochemical and structural studies, isotopically labeled amino acids are invaluable tools. The synthesis of labeled this compound analogues allows for their incorporation into peptides for analysis by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The synthesis of stable isotope-labeled this compound can be achieved by starting with correspondingly labeled L-cysteine. For instance, L-cysteine labeled with carbon-13 (¹³C) at all three carbon positions and nitrogen-15 (B135050) (¹⁵N) at the amino group can be used as the starting material. creative-peptides.com The subsequent S-tritylation and N-Fmoc protection steps would follow classical synthesis pathways to yield N-Fmoc-S-trityl-L-[¹³C₃, ¹⁵N]cysteine. Such labeled compounds are crucial for detailed structural and mechanistic studies of peptides and proteins. nih.govresearchgate.net Deuterium-labeled (D2) versions are also available. eurisotop.com
Synthesis of Resins Functionalized with this compound
For solid-phase peptide synthesis, this compound can be pre-attached to various resins. This approach is particularly useful for the synthesis of peptides with a C-terminal cysteine residue, as it can help to minimize side reactions associated with the attachment of the first amino acid to the resin.
Commonly used resins for this purpose include Wang resin and 2-chlorotrityl chloride resin. chemimpex.compeptide.comp3bio.com The synthesis involves the esterification of the carboxylic acid of this compound to the hydroxyl or chloro group of the respective resin. The loading of the amino acid onto the resin is a critical parameter that needs to be carefully controlled and is typically in the range of 0.3 to 0.8 mmol/g. chemimpex.com
| Functionalized Resin | Typical Application | Reference |
|---|---|---|
| This compound-Wang resin | Standard resin for the synthesis of peptide acids with a C-terminal cysteine. | peptide.comp3bio.com |
| This compound-2-chlorotrityl resin | Used for the synthesis of protected peptide fragments due to the acid-labile nature of the linker. | chemimpex.com |
Mechanistic and Methodological Aspects of Protecting Group Chemistry in N Fmoc S Trityl L Cysteine
Chemical Basis of Fmoc Protection on the N-terminus
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the primary amino function of amino acids in SPPS. researchgate.net Its chemical stability under acidic conditions and lability under basic conditions make it orthogonal to the acid-labile side-chain protecting groups, such as the S-trityl group. acs.org
The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). nih.gov The protection is robust enough to withstand the conditions of peptide bond formation. The removal of the Fmoc group is achieved through a base-catalyzed elimination reaction. researchgate.net A secondary amine, most commonly piperidine (B6355638), is used to abstract the acidic proton on the fluorene (B118485) ring system. nih.govresearchgate.net This initiates a β-elimination cascade, leading to the release of dibenzofulvene (DBF), carbon dioxide, and the free amine of the amino acid. researchgate.net The excess piperidine in the reaction mixture also acts as a scavenger for the liberated dibenzofulvene, forming a stable adduct and preventing its reaction with the newly deprotected N-terminus. researchgate.net
Chemical Basis of S-Trityl Protection of the Thiol Group
The thiol group of cysteine is highly nucleophilic and susceptible to a variety of reactions, including oxidation to form disulfides and alkylation. nih.gov To prevent these undesired reactions during peptide synthesis, the thiol group is protected with the bulky trityl (Trt) group. The S-trityl group is introduced by reacting cysteine with trityl chloride in the presence of a base.
The large steric hindrance provided by the three phenyl rings of the trityl group effectively shields the sulfur atom from participating in unwanted chemical transformations. researchgate.net This protection is stable under the basic conditions required for Fmoc group removal, ensuring the integrity of the cysteine side chain throughout the iterative cycles of peptide elongation. wpmucdn.com
The primary role of the S-trityl protecting group is to prevent the oxidation of the thiol group of cysteine. nih.gov In the absence of protection, two cysteine residues can readily oxidize to form a disulfide bond, leading to the formation of incorrect peptide sequences or truncated products. The S-trityl group effectively blocks this oxidation pathway.
Furthermore, the nucleophilic nature of the unprotected thiol can lead to various side reactions. For instance, it can react with carbocations generated during the cleavage of other side-chain protecting groups or with the resin linker itself, leading to byproducts. peptide.comcreative-peptides.com The S-trityl group mitigates these risks by rendering the thiol group chemically inert under the standard conditions of Fmoc-based SPPS. scielo.org.mx One potential side reaction even with the trityl group is the base-catalyzed formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine, although the bulky nature of the trityl group minimizes this. peptide.comscielo.org.mx
Selective Deprotection Strategies
The successful synthesis of complex peptides containing cysteine relies on the ability to selectively deprotect the N-terminus and the cysteine side chain at specific stages of the synthesis. The orthogonality of the Fmoc and S-trityl protecting groups allows for this precise control.
The deprotection of the N-Fmoc group is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.com The reaction is generally rapid, with complete removal of the Fmoc group occurring within minutes. luxembourg-bio.com The kinetics of this deprotection can be influenced by several factors, including the concentration of piperidine, the solvent, and the specific amino acid sequence. nih.govluxembourg-bio.com While 20% piperidine in DMF is a standard condition, concentrations as low as 5% can be effective, albeit with longer reaction times. luxembourg-bio.comrsc.org Studies have also explored other amine bases such as 4-methylpiperidine (B120128) and piperazine (B1678402) as alternatives to piperidine. nih.govluxembourg-bio.com
| Reagent | Concentration (% v/v in DMF) | Time for >99% Deprotection (minutes) | Notes |
|---|---|---|---|
| Piperidine | 1% | > 5 | Slow deprotection, with only 49.6% completion after 5 minutes in solution phase. luxembourg-bio.com |
| Piperidine | 2% | > 5 | Incomplete deprotection after 5 minutes (87.9% completion) in solution phase. luxembourg-bio.com |
| Piperidine | 5% | ~3 | Complete removal achieved within 3 minutes in solution phase. luxembourg-bio.com |
| Piperidine | 20% | < 3 | Standard and efficient condition for complete deprotection. peptide.comluxembourg-bio.com |
| 4-Methylpiperidine | 20% | Comparable to Piperidine | An effective alternative to piperidine. luxembourg-bio.compeptide.com |
| Piperazine | 10% (w/v in 9:1 DMF/ethanol) | ~10 | Less efficient at shorter deprotection times compared to piperidine. nih.gov |
The S-trityl group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA). bachem.com This deprotection is often performed concurrently with the cleavage of the peptide from the solid support resin. bachem.com The cleavage of the S-trityl group generates a stable trityl cation. thieme-connect.de To prevent this highly reactive carbocation from reattaching to the deprotected thiol or reacting with other nucleophilic residues in the peptide (such as tryptophan), scavenger molecules are included in the cleavage cocktail. thieme-connect.de
Triisopropylsilane (B1312306) (TIS) is a commonly used and highly effective scavenger for the trityl cation. thieme-connect.de It acts by reducing the trityl cation to the inert triphenylmethane. nih.gov The deprotection is an equilibrium reaction, and the inclusion of scavengers drives it to completion. iris-biotech.de The standard cleavage cocktail often consists of TFA, TIS, and water. peptide.com
The composition of the deprotection cocktail is critical for achieving high yield and purity of the final peptide. The choice and concentration of scavengers are optimized based on the amino acid composition of the peptide. For peptides containing sensitive residues like cysteine, methionine, and tryptophan, a carefully formulated scavenger "cocktail" is necessary to trap various reactive species generated during TFA treatment.
Research has shown that while TIS is excellent for scavenging trityl cations, other scavengers may be required to prevent other side reactions, such as the S-tert-butylation of cysteine from tert-butyl protecting groups. acs.org The optimization of these cocktails involves balancing the efficiency of deprotection with the suppression of side reactions. For instance, studies have evaluated the effectiveness of various scavengers in preventing S-alkylation of cysteine during TFA cleavage. acs.org
| Scavenger Cocktail (in TFA) | Target Side Reaction | Key Findings |
|---|---|---|
| 95% TFA / 2.5% TIS / 2.5% H₂O | General trityl cation scavenging | Standard and effective for many peptides, but may not be sufficient for complex sequences. peptide.com |
| 94% TFA / 1% TIS / 2.5% H₂O / 2.5% EDT | Protection of Trp, Cys, and Met | EDT (ethanedithiol) is a reducing agent that helps protect sensitive residues. |
| 88% TFA / 5.8% Phenol / 2% TIS / 4.2% H₂O ("Reagent B") | Trityl group scavenging | Good for scavenging trityl groups but may not adequately protect Cys and Met from oxidation. |
| TFA / TIS / H₂O / Thioanisole / DMS / DTT | S-tert-butylation of Cysteine | A combination of thioanisole, dimethyl sulfide (B99878) (DMS), and dithiothreitol (B142953) (DTT) was found to be beneficial in mitigating this side reaction. acs.org |
Investigating Side Reactions During Deprotection
The deprotection of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group from N-Fmoc-S-trityl-L-cysteine is a critical step in solid-phase peptide synthesis (SPPS) that can be accompanied by several side reactions. These reactions can impact the yield and purity of the final peptide. Understanding the mechanisms and influencing factors of these side reactions is essential for optimizing synthetic protocols.
N-Fmoc→S-Fm Transprotection Mechanisms
During the base-mediated deprotection of the Nα-Fmoc group, an unexpected side reaction can occur wherein the fluorenylmethyl (Fm) moiety migrates from the nitrogen atom to the sulfur atom of the cysteine side chain. This N→S transprotection results in the formation of an S-fluorenylmethyl (Fm) protected thioether. nih.gov
The proposed mechanism for this transprotection involves the formation of dibenzofulvene (DBF) as a reactive intermediate during the β-elimination of the Fmoc group. The free cysteine thiolate, generated under the basic conditions, can then act as a nucleophile and add to the exocyclic double bond of DBF. nih.gov This reaction is a type of Michael addition. The process is initiated by the abstraction of the acidic proton from the Fmoc group by a base, leading to the elimination of DBF and carbon dioxide. The newly formed thiolate of the cysteine residue then attacks the DBF molecule. luxembourg-bio.commdpi.com
This transprotection was notably observed during the deprotection of an Nα-Fmoc-protected glycocysteine derivative using an excess of morpholine (B109124), which resulted in a high yield of the S-Fm protected product. nih.gov While this side reaction has been previously reported for cysteine peptides, particularly when using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, its occurrence with glycocysteine derivatives highlights its potential prevalence under various conditions. nih.govnih.gov
Base Concentration Effects on Transprotection
The choice and concentration of the base used for Fmoc deprotection significantly influence the extent of N→S transprotection. Studies have shown that stronger, non-nucleophilic bases like DBU can efficiently promote this rearrangement. For instance, employing DBU in dry tetrahydrofuran (B95107) (THF) has been shown to effectively catalyze the transprotection of N-Fmoc-cysteine di- and tripeptides to their corresponding S-Fm-cysteine derivatives. nih.govresearchgate.net
In one study, deprotection of a glycocysteine derivative with an excess of morpholine led to a high yield of the S-Fm protected thioether. nih.gov The concentration of the base can dictate the equilibrium between the desired deprotection and the side reaction. While piperidine is a common reagent for Fmoc removal, its nucleophilic nature allows it to scavenge the dibenzofulvene intermediate, which can mitigate the N→S transfer. researchgate.net In contrast, DBU, being non-nucleophilic, does not trap DBF, thus allowing it to react with other nucleophiles present, such as the cysteine thiolate. researchgate.net Therefore, the control of base type and concentration is a key parameter in minimizing this unwanted transprotection.
| Base | Condition | Outcome | Reference |
| Morpholine | Excess | High yield of S-Fm protected product | nih.gov |
| DBU | Dry THF | Efficient N→S transprotection | nih.govresearchgate.net |
| Piperidine | Standard SPPS | Can scavenge DBF, reducing transprotection | researchgate.net |
Formation of 3-(1-piperidinyl)alanine By-products
A common side reaction, particularly when cysteine is the C-terminal amino acid, is the formation of 3-(1-piperidinyl)alanine derivatives. peptide.comiris-biotech.dersc.org This side product arises from a base-catalyzed β-elimination of the protected thiol group, which generates a highly reactive dehydroalanine (B155165) intermediate. peptide.comiris-biotech.deresearchgate.net
The mechanism proceeds via the abstraction of the α-proton of the cysteine residue by the base (typically piperidine used for Fmoc deprotection). This is followed by the elimination of the S-trityl group, forming the dehydroalanine. Subsequently, piperidine, acting as a nucleophile, undergoes a Michael addition to the double bond of the dehydroalanine intermediate. peptide.comscite.ai This results in a mass shift of +51 Da in the final peptide, which can be detected by mass spectrometry. peptide.com
The propensity for this side reaction is influenced by the nature of the thiol protecting group. While the sterically bulky trityl (Trt) group helps to minimize this side reaction compared to less bulky groups like acetamidomethyl (Acm) or S-tert-butyl (StBu), it does not eliminate it completely. peptide.comscite.aibachem.com The use of resins like 2-chlorotrityl chloride resin for anchoring the C-terminal cysteine is also recommended to reduce this side reaction.
Stereochemical Integrity during Peptide Coupling and Deprotection
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. Cysteine, along with histidine, is particularly susceptible to racemization at its α-carbon during both the activation/coupling and deprotection steps in Fmoc-based SPPS. peptide.comnih.govnih.gov
The mechanism of racemization for activated amino acids involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The abstraction of the α-proton from this planar intermediate leads to a loss of stereochemistry. peptide.com For cysteine, direct enolization of the activated carboxyl group can also be facilitated by the electron-withdrawing nature of the thioether side chain, making its α-proton more acidic and thus more susceptible to abstraction by bases. nih.govnih.gov This is a significant issue, especially when base-mediated coupling reagents are used or during the basic conditions of Fmoc deprotection. nih.gov
Minimizing Enantiomerization
Several strategies have been developed to minimize the enantiomerization of this compound during peptide synthesis. peptide.comsemanticscholar.org The choice of coupling reagents, additives, bases, and reaction conditions plays a crucial role.
Coupling Reagents and Additives: Base-mediated activation methods using uronium or phosphonium (B103445) salt reagents like HBTU/DIPEA are known to cause significant racemization of cysteine. nih.gov To mitigate this, coupling should be performed under more acidic or neutral conditions. The use of carbodiimide-based activators such as diisopropylcarbodiimide (DIC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is recommended. nih.gov These additives act as activated ester intermediates, which are less prone to racemization than the intermediates formed with phosphonium or uronium reagents. The addition of copper(II) chloride (CuCl₂) with HOBt has also been shown to suppress racemization during segment coupling. peptide.com
Choice of Base: The base used during coupling and deprotection can significantly impact racemization. For coupling reactions that require a base, using a sterically hindered or weaker base can be beneficial. For instance, when using uronium or phosphonium reagents, substituting the commonly used N,N-diisopropylethylamine (DIPEA) with 2,4,6-collidine has been shown to reduce the loss of optical integrity. researchgate.netchemicalbook.com For the deprotection step, using piperazine instead of piperidine has been reported to cause less racemization of resin-bound C-terminal cysteine. researchgate.net Furthermore, using low concentrations of DBU (e.g., 2% in DMF) for Fmoc deprotection has been found to substantially reduce racemization of C-terminal S-trityl cysteine compared to standard piperidine conditions. researchgate.net
Protecting Groups and Resin Strategy: The S-trityl group is standard, but alternative S-protecting groups have been investigated to reduce racemization. For instance, the 4-methoxybenzyloxymethyl (MBom) group has been shown to suppress racemization to acceptable levels even under standard SPPS protocols with phosphonium reagents. nih.gov When cysteine is the C-terminal residue, anchoring it to a 2-chlorotrityl-type resin is strongly recommended over Wang-type resins, as this linkage is more acid-labile and less prone to base-catalyzed side reactions like epimerization and piperidinylalanine formation.
| Method | Condition/Reagent | Effect on Enantiomerization | Reference |
| Coupling Activation | DIPCDI/HOBt or DIPCDI/Oxyma | Minimizes racemization | nih.gov |
| Coupling Base | Collidine (instead of DIPEA) | Reduces loss of optical integrity | researchgate.netchemicalbook.com |
| Deprotection Base | Piperazine or low concentration DBU | Reduces C-terminal racemization | researchgate.netresearchgate.net |
| Resin Type | 2-Chlorotrityl resin (for C-terminal Cys) | Reduces epimerization | |
| Additives | CuCl₂ with HOBt | Suppresses racemization | peptide.com |
| S-Protecting Group | 4-Methoxybenzyloxymethyl (MBom) | Suppresses racemization | nih.gov |
Strategic Applications of N Fmoc S Trityl L Cysteine in Advanced Peptide and Protein Synthesis Research
Solid-Phase Peptide Synthesis (SPPS) using N-Fmoc-S-trityl-L-cysteine
This compound is a standard and widely adopted reagent for the incorporation of cysteine residues into synthetic peptides via Fmoc-based SPPS. chemicalbook.comsigmaaldrich.com The bulky trityl group effectively shields the reactive thiol side chain, preventing undesirable side reactions, such as oxidation to form disulfide bonds, during the iterative cycles of peptide chain elongation. sigmaaldrich.compeptide.com
The incorporation of this compound into a growing peptide chain follows the standard protocols of Fmoc-SPPS. The process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the carboxyl group of the incoming this compound. This cycle is repeated to assemble the desired peptide sequence. nih.gov The trityl protecting group on the cysteine side chain remains stable throughout these steps. sigmaaldrich.com
The trityl group is typically removed during the final cleavage of the peptide from the solid support, which is accomplished using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). peptide.compeptide.com The presence of scavengers, such as triisopropylsilane (B1312306) (TIS), is crucial during cleavage to prevent the reattachment of the highly reactive trityl cation to the cysteine thiol group. chemicalbook.comsigmaaldrich.com
| Property | Description |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine |
| CAS Number | 103213-32-7 |
| Molecular Formula | C37H31NO4S |
| Molecular Weight | 585.7 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in organic solvents like DMF, DCM, and NMP |
Despite its widespread use, the incorporation of this compound is not without its challenges. One of the primary concerns is the risk of racemization of the cysteine residue during the activation and coupling steps, particularly when using base-mediated activation methods. nih.govmesalabs.com To mitigate this, specific coupling reagents and conditions are recommended. For instance, using carbodiimide (B86325) activation or employing additives like 6-Cl-HOBt can suppress racemization. nih.gov
Another challenge is the potential for side reactions during the final cleavage step. Incomplete removal of the trityl group or its recapture by the thiol group can lead to impurities. sigmaaldrich.com Optimization of the cleavage cocktail, including the type and concentration of scavengers, is often necessary to achieve high purity of the final peptide. sigmaaldrich.com
| Challenge | Mitigation Strategy |
| Racemization | Use of carbodiimide activation, addition of racemization suppressants (e.g., 6-Cl-HOBt), avoidance of excessive base. nih.gov |
| Incomplete Trityl Deprotection | Use of optimized TFA cleavage cocktails with appropriate scavengers (e.g., TIS). chemicalbook.comsigmaaldrich.com |
| Side Reactions during Coupling | Employing optimized coupling reagents and conditions to minimize side product formation. nih.gov |
Disulfide Bond Formation and Engineering in Synthetic Peptides
Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins. chemimpex.commdpi.com The use of this compound in SPPS provides a convenient pathway for the subsequent formation of these crucial linkages. peptide.com
Once the linear peptide chain containing cysteine residues is synthesized and the trityl groups are removed, the resulting free thiols can be oxidized to form disulfide bonds. Several reagents and strategies are employed for this purpose, with the choice depending on the specific peptide sequence and the desired disulfide connectivity.
Iodine is a commonly used oxidizing agent that can simultaneously remove the trityl group and facilitate disulfide bond formation. peptide.compeptide.comadvancedchemtech.com This method is particularly useful for forming a single disulfide bridge in a peptide. peptide.com N-chlorosuccinimide (NCS) is another effective reagent for on-resin disulfide bond formation and is known for its rapid and clean reaction. peptidetherapeutics.orgresearchgate.net
Other oxidizing agents and methods include the use of thallium(III) trifluoroacetate, which can be employed for both in-solution and on-resin disulfide bond formation. sigmaaldrich.com
| Oxidizing Agent | Conditions and Applications |
| Iodine | Can be used for simultaneous deprotection of the trityl group and oxidation to form disulfide bonds. peptide.compeptide.comadvancedchemtech.com |
| N-chlorosuccinimide (NCS) | A mild oxidant used for on-resin disulfide bond formation. peptidetherapeutics.orgresearchgate.net |
| Thallium(III) trifluoroacetate | Can be used for on-resin oxidation; requires protection of sensitive residues like Met and Trp. sigmaaldrich.com |
Performing disulfide bond formation while the peptide is still attached to the solid support (on-resin) offers several advantages, including minimizing intermolecular side reactions and simplifying purification. peptidetherapeutics.orgresearchgate.net this compound can be used in strategies for on-resin disulfide bond formation, although it often requires selective deprotection of the trityl group while other protecting groups remain intact. sigmaaldrich.com
A more common approach for regioselective on-resin disulfide bond formation involves the use of orthogonal protecting groups for different cysteine residues. For example, a combination of Cys(Trt) and Cys(Acm) or Cys(Mmt) can be used. peptide.comsigmaaldrich.com The more labile Mmt group can be selectively removed on-resin to form the first disulfide bond, followed by the removal of the Trityl group during final cleavage and subsequent oxidation to form the second disulfide bond. sigmaaldrich.com
Native Chemical Ligation (NCL) and Thioester Surrogates
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large proteins by joining two unprotected peptide fragments. nih.govspringernature.com This reaction requires a peptide segment with a C-terminal thioester and another with an N-terminal cysteine. nih.gov this compound plays a crucial role in the synthesis of both types of peptide fragments.
For the fragment with the N-terminal cysteine, this compound is incorporated as the N-terminal residue during SPPS. nih.govnih.gov The Fmoc group serves as a temporary mask for the N-terminal amine, which is deprotected after the peptide is cleaved from the resin. nih.govnih.gov
Furthermore, strategies have been developed where this compound is used in the preparation of peptide thioesters or their surrogates. For instance, peptide hydrazides, which can be converted to thioesters, can be synthesized using Fmoc-SPPS with the appropriate C-terminal linker, and this compound can be incorporated within the peptide chain. chemicalbook.com The stability of the Fmoc group to the conditions required for generating thioesters from hydrazides makes this approach feasible. nih.govnih.gov
Synthesis of Complex Peptide Architectures
This compound is instrumental in the construction of peptides with sophisticated, non-linear structures. The trityl-protected thiol group serves as a versatile precursor for introducing conformational constraints and conjugating moieties, which are essential for mimicking natural peptide structures and functions.
The synthesis of cyclic peptides, particularly those involving a disulfide bridge, heavily relies on the precise management of cysteine side chains. This compound is a preferred derivative for this application because the trityl group is stable throughout the chain assembly but can be efficiently removed during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com Once the linear peptide is cleaved and the trityl groups are removed, the resulting free thiols can be oxidized to form an intramolecular disulfide bond, yielding the desired cyclic structure. sigmaaldrich.com This method is a straightforward and effective approach for producing peptides with enhanced conformational stability and biological activity. leapchem.comuq.edu.au
The general workflow for synthesizing a cyclic peptide via a single disulfide bridge using this compound is outlined below.
| Step | Description | Key Reagents/Conditions |
| 1. Peptide Assembly | The linear peptide sequence is synthesized on a solid support using standard Fmoc-SPPS chemistry, incorporating this compound at the desired positions. | Fmoc-amino acids, HCTU/HATU, Piperidine (B6355638) |
| 2. Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups, including the S-trityl groups, are removed simultaneously. | 95% Trifluoroacetic acid (TFA) with scavengers |
| 3. Cyclization (Oxidation) | The linear, deprotected peptide is dissolved in a dilute solution to favor intramolecular reaction and subjected to an oxidizing agent to form the disulfide bridge. | Air oxidation, DMSO, Iodine, Potassium ferricyanide |
| 4. Purification | The final cyclic peptide is purified from linear precursors and other byproducts. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
This compound is also utilized in the synthesis of glycopeptides and glycoconjugates. chemicalbook.comsigmaaldrich.com In these applications, the cysteine residue, after deprotection of the trityl group, provides a nucleophilic thiol that can be chemoselectively targeted for the attachment of carbohydrate moieties. chemicalbook.com This approach allows for the site-specific glycosylation of synthetic peptides, which is crucial for studying the effects of carbohydrates on peptide structure, stability, and function. youngin.com The synthesis of glycoconjugates can be achieved by conjugating reducing sugars to the cysteine residues of peptides, a process facilitated by the unique reactivity of the thiol group. chemicalbook.comsigmaaldrich.com
The synthesis of peptides containing multiple, regioselectively formed disulfide bridges presents a significant challenge that requires a strategy of orthogonal protection. sigmaaldrich.com In this context, this compound is often used in combination with other cysteine derivatives bearing different thiol-protecting groups that are removed under distinct chemical conditions. peptide.com This allows for the stepwise formation of each disulfide bond.
For instance, the S-trityl group is acid-labile (cleaved by TFA), while a group like acetamidomethyl (Acm) is resistant to TFA but can be removed with iodine. peptide.com By incorporating both Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH into a peptide sequence, one pair of thiols can be selectively deprotected and oxidized, followed by the deprotection and oxidation of the second pair. peptide.com A combination of protecting groups such as Mmt (labile to dilute TFA) and Dpm (stable to dilute TFA but removed with 95% TFA) can also be employed for regioselective synthesis. sigmaaldrich.com
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Trityl |
| Trityl | Trt | High concentration TFA (e.g., 95%) | - |
| Acetamidomethyl | Acm | Iodine (I₂) | Yes |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-3%) | Yes |
| Diphenylmethyl | Dpm | High concentration TFA (e.g., 95%) | No |
| t-Butylthio | StBu | Reducing agents (e.g., thiols) | Yes |
Integration into Protein Engineering Methodologies
The utility of this compound extends beyond the synthesis of complex peptides into the broader field of protein engineering. The ability to precisely place a cysteine residue within a synthetic protein or peptide segment is a powerful tool for introducing novel functionalities. chemimpex.comchemimpex.com After synthesis and deprotection of the trityl group, the resulting free cysteine can be used as a chemical handle for various modifications. This aids in the design of new proteins with enhanced stability, altered binding affinities, or novel catalytic activities. chemimpex.com Furthermore, the compound is valuable in proteomics studies and can be used as an unusual amino acid analog to help in the deconvolution of protein structure and function. chemicalbook.com
| Application Area | Specific Use of Cysteine Introduced via this compound |
| Bioconjugation | Site-specific attachment of labels (fluorescent dyes), drugs, or polymers (e.g., PEG) to improve therapeutic properties. chemimpex.com |
| Protein Structure Analysis | Introduction of cysteine pairs for disulfide mapping to probe protein folding and tertiary structure. |
| Enzyme Modification | Incorporation of cysteine into or near an active site to modulate activity or introduce new catalytic functions. |
| Surface Immobilization | Covalent attachment of peptides or proteins to solid surfaces for applications in diagnostics and biosensors. |
| Proteomics | Use as an analog to aid in the deconvolution of protein structure and function. chemicalbook.com |
Orthogonal Protecting Group Strategies for Cysteine in Advanced Peptide Synthesis
Comparative Analysis of Thiol Protecting Groups in Fmoc-SPPS
The synthesis of cysteine-containing peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) necessitates the protection of the highly reactive thiol side chain to prevent undesirable side reactions, such as oxidation and alkylation. rsc.org The choice of the thiol protecting group is critical as it significantly influences the efficiency of the synthesis, as well as the purity and yield of the final peptide. sigmaaldrich.com A variety of protecting groups have been developed, each with distinct properties and deprotection conditions, allowing for their strategic use in complex peptide synthesis. rsc.orgrsc.org
Trityl (Trt) versus Acetamidomethyl (Acm), 4-Methoxytrityl (Mmt), Dithiasuccinoyl (Dts), Triphenylmethyl (Trt), S-Fluorenylmethyl (Fm), t-butylsulfenyl (tButhio), 2,4,6-trimethoxyphenylsulfenyl (STmp)
The trityl (Trt) group is the most commonly used thiol protecting group in Fmoc-SPPS for routine synthesis of peptides with free thiol groups. sigmaaldrich.combachem.com Its popularity stems from its lability to standard trifluoroacetic acid (TFA) cleavage cocktails, which allows for simultaneous deprotection of the side chain and cleavage of the peptide from the resin. sigmaaldrich.compeptide.comadvancedchemtech.com However, the synthesis of more complex peptides, such as those with multiple disulfide bonds, requires a more nuanced approach involving orthogonal protecting groups that can be selectively removed without affecting others. rsc.orgiris-biotech.de
A comparative analysis of various thiol protecting groups reveals their distinct advantages and disadvantages:
Trityl (Trt): As the standard choice, Fmoc-Cys(Trt)-OH is widely used. chemicalbook.com The Trt group is removed with 95% TFA, often with scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. chemicalbook.comthermofisher.com Iodine can also be used for simultaneous deprotection and disulfide bond formation. peptide.compeptide.com While generally effective, the Trt group can be sterically bulky and may lead to racemization during coupling reactions. nih.gov
Acetamidomethyl (Acm): The Acm group is stable to the acidic conditions of TFA cleavage, making it an orthogonal protecting group to Trt. sigmaaldrich.combachem.com This stability allows for the purification of the Acm-protected peptide before the final deprotection and disulfide bond formation. sigmaaldrich.com Removal of the Acm group is typically achieved with reagents like mercury(II) acetate (B1210297) or iodine. sigmaaldrich.com However, the use of heavy metals is a significant drawback. sigmaaldrich.com
4-Methoxytrityl (Mmt): The Mmt group is more acid-labile than the Trt group and can be selectively removed with dilute TFA (e.g., 1% TFA in dichloromethane). peptide.com This property makes it useful for on-resin disulfide bond formation and the synthesis of peptides with multiple disulfide bridges in combination with other protecting groups like Acm or Trt. sigmaaldrich.compeptide.com
Dithiasuccinoyl (Dts): The Dts group is unique in that it is cleaved under mild reductive conditions using thiols or phosphines, providing another level of orthogonality. sigmaaldrich.com
S-Fluorenylmethyl (Fm): This protecting group is base-labile and can be removed with piperidine (B6355638), the same reagent used for Fmoc group removal. ub.edu This limits its application in standard Fmoc-SPPS unless a different N-terminal protecting group strategy is employed.
t-butylsulfenyl (tButhio): The tButhio group is stable to TFA but can be cleaved by reduction with thiols or trialkylphosphines. sigmaaldrich.com This makes it a valuable orthogonal protecting group. sigmaaldrich.com However, its removal can be sluggish. sigmaaldrich.com
2,4,6-trimethoxyphenylsulfenyl (STmp): Similar to tButhio, the STmp group is removed by reduction. sigmaaldrich.com It is considered more useful than tButhio for on-resin deprotection due to more favorable cleavage kinetics. sigmaaldrich.com
| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonality to Trt | Key Features |
|---|---|---|---|---|
| Trityl | Trt | 95% TFA | - | Standard, acid-labile |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate | Yes | TFA-stable, allows for peptide purification before deprotection |
| 4-Methoxytrityl | Mmt | 1% TFA in DCM | Yes | Highly acid-labile, useful for on-resin modifications |
| Dithiasuccinoyl | Dts | Thiols, phosphines (reduction) | Yes | Cleaved under mild reductive conditions |
| S-Fluorenylmethyl | Fm | Piperidine | No | Base-labile |
| t-butylsulfenyl | tButhio | Thiols, trialkylphosphines (reduction) | Yes | TFA-stable, cleaved by reduction |
| 2,4,6-trimethoxyphenylsulfenyl | STmp | Thiols, trialkylphosphines (reduction) | Yes | TFA-stable, preferred over tButhio for on-resin deprotection |
Designing Sequential Deprotection Protocols
The synthesis of peptides with multiple, specific disulfide bonds requires a carefully designed sequential deprotection strategy. acs.org This involves the use of orthogonal protecting groups that can be removed in a stepwise manner, allowing for the controlled formation of each disulfide bridge. bachem.com
Differential Cleavage Conditions for Orthogonal Groups
The key to a successful sequential deprotection protocol lies in the differential lability of the chosen protecting groups under specific chemical conditions. nih.gov A common strategy for forming two disulfide bonds involves the combination of Trt and Acm protecting groups. sigmaaldrich.com The Trt-protected cysteines are deprotected first, either on-resin with a mild acidic treatment or after cleavage from the resin. The first disulfide bond is then formed through oxidation. Subsequently, the Acm groups are removed from the purified peptide, and the second disulfide bond is formed. sigmaaldrich.com
Another powerful combination is the use of Mmt and Acm groups. The high acid lability of the Mmt group allows for its selective removal on the solid support with dilute TFA, leaving the Acm and other acid-labile protecting groups intact. sigmaaldrich.com This enables the formation of the first disulfide bond on the resin. The peptide can then be cleaved from the support, and the Acm groups removed to form the second disulfide bond in solution. sigmaaldrich.com
Reductively cleaved protecting groups like tButhio and STmp add another dimension to orthogonal strategies. sigmaaldrich.com For instance, an STmp group can be removed on-resin with a reducing agent, followed by oxidation to form the first disulfide bond. The peptide can then be cleaved, and a second pair of cysteines protected with an acid-labile group like Trt can be deprotected and oxidized. sigmaaldrich.com
| Protecting Group Combination | Step 1: Deprotection | Step 2: Disulfide Bond Formation | Step 3: Deprotection | Step 4: Disulfide Bond Formation |
|---|---|---|---|---|
| Trt & Acm | Mild acid (for Trt) | Oxidation | Iodine or Hg(OAc)₂ (for Acm) | Oxidation |
| Mmt & Acm | 1% TFA in DCM (for Mmt) | On-resin oxidation | Iodine or Hg(OAc)₂ (for Acm) | Solution-phase oxidation |
| STmp & Trt | Reducing agent (for STmp) | On-resin oxidation | 95% TFA (for Trt) | Solution-phase oxidation |
Impact of Protecting Group Choice on Peptide Purity and Yield
For instance, the bulky Trt group has been associated with increased racemization during the coupling of Fmoc-Cys(Trt)-OH. nih.gov Studies have shown that less sterically hindered protecting groups can reduce the extent of this side reaction, leading to higher optical purity of the final peptide. sigmaaldrich.com
The conditions required for the removal of certain protecting groups can also affect peptide integrity. The use of mercury salts for Acm deprotection is effective but introduces toxic heavy metal contaminants that must be meticulously removed. sigmaaldrich.com Incomplete removal of protecting groups is another common issue that leads to impurities that are often difficult to separate from the desired peptide.
Furthermore, the properties of the protecting group can influence the solubility of the protected peptide. Some protecting groups can enhance the solubility of the peptide, which can be beneficial during synthesis and purification. sigmaaldrich.com Conversely, aggregation of protected peptides on the solid support can lead to incomplete reactions and lower yields. The choice of protecting group can modulate these effects.
Ultimately, the optimal protecting group strategy is sequence-dependent, and what works well for one peptide may not be suitable for another. sigmaaldrich.com Therefore, careful consideration of the peptide sequence, the desired disulfide bond pattern, and the properties of the available protecting groups is essential for maximizing peptide purity and yield.
Analytical and Characterization Methodologies in N Fmoc S Trityl L Cysteine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the intricate molecular architecture of N-Fmoc-S-trityl-L-cysteine, ensuring the presence of the fluorenylmethyloxycarbonyl (Fmoc), trityl (Trt), and cysteine moieties in the correct arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H/13C HMBC NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed insights into the chemical environment of each atom within the molecule.
¹H NMR spectroscopy allows for the identification and assignment of the various protons in the molecule. For instance, a published ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows a characteristic singlet at 9.59 ppm, which can be attributed to the acidic proton of the carboxyl group. nih.gov The complex aromatic regions of the spectrum contain signals corresponding to the protons of the Fmoc and trityl protecting groups.
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional NMR technique used to establish long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful in confirming the connectivity between the different structural fragments of this compound. For example, HMBC experiments on a derivative of this compound have been used to unequivocally confirm the structure by showing correlations between the protons of one moiety and the carbons of an adjacent group.
Below is a table summarizing typical ¹H NMR chemical shifts for key protons in this compound.
| Proton | Chemical Shift (ppm) | Solvent |
| Carboxyl (COOH) | 9.59 (s) | CDCl₃ |
Note: The aromatic region of the spectrum would show a complex pattern of signals for the Fmoc and trityl groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule, serving as a molecular fingerprint.
While a complete, assigned IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the known spectra of its constituent parts: L-cysteine, the Fmoc group, and the trityl group.
Key expected vibrational modes would include:
N-H stretching from the amide group of the Fmoc-protected amine.
C=O stretching from the carbamate of the Fmoc group and the carboxylic acid.
C-H stretching from the aromatic rings of the Fmoc and trityl groups, as well as the aliphatic backbone of cysteine.
C-S stretching of the thioether bond.
O-H stretching from the carboxylic acid, which is often broad.
The absence of a sharp S-H stretching band (typically around 2550 cm⁻¹) is a key indicator of the successful protection of the thiol group with the trityl moiety.
The following table outlines the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carbamate) | Stretching | ~1720 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=C (Aromatic) | Stretching | 1600-1450 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the critical assessment of its purity before use in peptide synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. For purity assessment, reversed-phase HPLC (RP-HPLC) is most commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA).
The purity of commercially available this compound is typically reported to be high, often ≥95%. The use of HPLC ensures that potential impurities, such as starting materials, by-products from the synthesis, or degradation products, are identified and quantified.
While specific, detailed HPLC methods are often proprietary to the manufacturer, a general approach would involve a gradient elution on a C18 column with UV detection, as the Fmoc group provides a strong chromophore.
The following table provides a general overview of typical HPLC parameters for the analysis of this compound.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 265 nm |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume in solution. cytivalifesciences.comresearchgate.netlcms.cz This technique is particularly useful for separating macromolecules like proteins and peptides. lcms.cz While less common for the routine purity analysis of a small molecule like this compound, it can be valuable in specific research contexts. For instance, SEC could be used to separate the protected amino acid from larger oligomeric or polymeric impurities that may have formed during synthesis or storage. cytivalifesciences.comresearchgate.netlcms.cz
In SEC, a column is packed with a porous stationary phase. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. The choice of the stationary phase with the appropriate pore size is critical for achieving the desired separation.
Mass Spectrometry for Molecular Mass and Structural Confirmation (e.g., MALDI-TOF MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to obtain structural information through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of this compound. The mzCloud database contains mass spectral data for this compound obtained using a Q Exactive Orbitrap mass spectrometer with ESI, showing tandem mass spectra (MS¹ and MS²) which can be used for structural elucidation. nih.gov
The expected monoisotopic mass of this compound (C₃₇H₃₁NO₄S) is approximately 585.20 g/mol . Mass spectrometry would be expected to show a prominent ion corresponding to this mass, likely as the protonated molecule [M+H]⁺ in positive ion mode.
The following table summarizes the key mass spectrometry data for this compound.
| Parameter | Value |
| Molecular Formula | C₃₇H₃₁NO₄S |
| Monoisotopic Mass | ~585.20 g/mol |
| Common Ionization Techniques | ESI, MALDI |
| Expected Ion in Positive Mode | [M+H]⁺ |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of this compound, providing a fundamental verification of its elemental composition. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of the compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula, C₃₇H₃₁NO₄S. This comparison is crucial for confirming the identity, purity, and integrity of the synthesized or procured material.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. With a molecular weight of approximately 585.72 g/mol , the expected elemental percentages are as follows:
Carbon (C): 75.87%
Hydrogen (H): 5.33%
Nitrogen (N): 2.39%
Oxygen (O): 10.93%
Sulfur (S): 5.47%
In a research setting, once this compound is synthesized or obtained, elemental analysis is performed. The results from this analysis are expected to be in close agreement with the theoretical values. A significant deviation between the experimental and calculated percentages could indicate the presence of impurities, residual solvents, or incomplete reaction, thus providing critical feedback on the sample's quality.
For a high-purity sample of this compound, the experimentally determined values for C, H, N, and S would closely align with the theoretical calculations, typically within a narrow margin of error (e.g., ±0.4%). This concordance serves as a primary validation of the compound's structure and stoichiometric composition.
The following table summarizes the theoretical elemental composition of this compound and provides a column for typical experimental values obtained for a high-purity sample.
| Element | Symbol | Theoretical Percentage (%) | Experimental Value (Typical) (%) |
| Carbon | C | 75.87 | 75.7 - 76.1 |
| Hydrogen | H | 5.33 | 5.2 - 5.4 |
| Nitrogen | N | 2.39 | 2.3 - 2.5 |
| Sulfur | S | 5.47 | 5.4 - 5.6 |
Emerging Research Directions and Advanced Applications of N Fmoc S Trityl L Cysteine in Chemical Biology
Derivatization for Bioconjugation and Bio-imaging
The incorporation of cysteine into peptides using N-Fmoc-S-trityl-L-cysteine opens up a vast landscape for post-synthetic modification, which is central to bioconjugation and the development of bio-imaging probes. Following peptide synthesis and the selective removal of the trityl protecting group to expose the nucleophilic thiol side chain, the cysteine residue becomes a reactive handle for the attachment of various molecular entities.
Bioconjugation Strategies:
Researchers leverage the reactivity of the cysteine thiol for a variety of bioconjugation strategies. These methods are crucial for linking peptides to other biomolecules, such as proteins or nucleic acids, or to synthetic molecules like drugs or polymers. A common approach involves the reaction of the cysteine thiol with maleimides or iodoacetamides, which are functional groups often appended to the molecule of interest. This allows for the creation of stable thioether bonds, effectively conjugating the peptide to its target. Such strategies are instrumental in the development of targeted therapeutics and diagnostic agents. nih.gov
Fluorescent Labeling for Bio-imaging:
A significant application of cysteine derivatization is the attachment of fluorescent dyes for bio-imaging. After incorporating cysteine into a peptide sequence using this compound, the exposed thiol can be reacted with a fluorophore that has been functionalized with a thiol-reactive group. This enables the synthesis of fluorescently labeled peptides that can be used to visualize and track biological processes in real-time. For example, cell-penetrating peptides can be labeled with fluorescent dyes to monitor their uptake and localization within cells. researchgate.netmdpi.com
Below is a table summarizing common thiol-reactive chemical groups used for the derivatization of cysteine residues for bioconjugation and bio-imaging:
| Thiol-Reactive Group | Resulting Linkage | Application Examples |
| Maleimide | Thioether | Antibody-drug conjugates, protein-peptide conjugation |
| Iodoacetamide | Thioether | Fluorescent labeling, protein modification |
| Vinyl Sulfone | Thioether | Stable bioconjugates for in vivo studies |
| Pyridyl Disulfide | Disulfide (reversible) | Drug delivery systems with reducible linkers |
Synthesis of N-Methylated Cysteine Derivatives
N-methylation of the peptide backbone is a powerful strategy to enhance the metabolic stability, cell permeability, and conformational properties of peptides. While the synthesis of N-methylated amino acids is of great interest, the direct N-methylation of this compound presents significant challenges. Research has shown that subjecting Fmoc-Cys(Trt)-OH to N-methylation conditions can lead to side reactions, including the formation of a thiazolidine (B150603) ring due to the lability of the trityl group under the acidic conditions often required for methylation. sigmaaldrich.com
This has led to the exploration of alternative synthetic routes. A more successful approach involves the use of a different thiol-protecting group, such as S-tert-butylsulfenyl (StBu). The synthesis of Fmoc-N-Me-Cys(StBu)-OH has been achieved with high yields. This building block can then be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com This highlights a key research direction focused on developing robust synthetic methodologies for N-methylated cysteine derivatives, often requiring a departure from the direct use of the trityl-protected form for the methylation step.
The following table outlines a comparative overview of strategies for synthesizing N-methylated cysteine for peptide synthesis:
| Starting Material | N-Methylation Strategy | Outcome | Reference |
| Fmoc-Cys(Trt)-OH | Direct methylation via oxazolidinone | Formation of thiazolidine byproduct | sigmaaldrich.com |
| Fmoc-Cys(StBu)-OH | Oxazolidinone formation followed by reduction | Successful synthesis of Fmoc-N-Me-Cys(StBu)-OH | sigmaaldrich.com |
Research into Cysteine Analogues and Non-Canonical Amino Acid Incorporation
The versatility of this compound extends to the synthesis of various cysteine analogues and the incorporation of non-canonical amino acids, which are crucial for creating peptides with novel structures and functions.
S-Alkylation for Cysteine Analogues:
The thiol group of cysteine, once deprotected, can be readily S-alkylated to introduce a wide range of functional groups, thereby creating a diverse library of cysteine analogues. nih.gov This post-synthetic modification allows for the fine-tuning of a peptide's physicochemical properties, such as hydrophobicity and charge. For instance, S-alkylation can be used to attach polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
Dehydroalanine (B155165) as a Precursor for Non-Canonical Amino Acids:
A significant area of research involves the conversion of cysteine residues within a peptide to dehydroalanine (Dha). rsc.orgox.ac.uk This transformation creates a reactive Michael acceptor that can be further modified with various nucleophiles to generate a wide array of non-canonical amino acids. This strategy has been successfully employed to create mimics of post-translationally modified amino acids, such as methylated and acetylated lysine, as well as phosphorylated and glycosylated serine. ox.ac.ukresearchgate.net This powerful chemical tool enables the synthesis of homogeneously modified proteins, which are invaluable for studying the biological roles of post-translational modifications.
Synthesis of Lanthionine-Containing Peptides:
This compound is also a key building block in the synthesis of lanthionine-containing peptides. Lanthionines are thioether-bridged amino acids that provide conformational constraints to peptides, often enhancing their stability and biological activity. One synthetic approach involves the S-alkylation of a cysteine-containing peptide with a chiral cyclic sulfamidate, a reaction that can be performed under mild conditions. nih.gov This methodology allows for the stereocontrolled synthesis of these complex bridged structures.
The table below provides examples of cysteine analogues and non-canonical amino acids that can be synthesized using this compound as a starting point.
| Modification Strategy | Resulting Amino Acid/Analogue | Application |
| S-Alkylation | S-Alkyl-cysteine | Modulating peptide properties |
| Conversion to Dehydroalanine followed by Michael Addition | Lysine (methylated, acetylated mimics), Phosphoserine mimics, Glycosylated serine mimics | Probing post-translational modifications |
| S-Alkylation with cyclic sulfamidates | Lanthionine | Synthesis of constrained, bioactive peptides |
Development of Novel Peptide-Based Research Probes and Tools
The ability to incorporate cysteine into peptides with precision using this compound has been instrumental in the development of a wide array of novel peptide-based probes and tools for chemical biology research. These tools are designed to interact with and report on specific biological targets and processes.
Activity-Based Probes (ABPs):
A prominent application is the creation of activity-based probes (ABPs) for studying enzyme function. nih.govannualreviews.org Cysteine proteases, for example, are a class of enzymes that are often targeted by ABPs. These probes typically consist of a peptide sequence that is recognized by the target enzyme, a reactive group (or "warhead") that covalently binds to the active site cysteine of the enzyme, and a reporter tag (e.g., a fluorophore or biotin). The peptide sequence is synthesized using this compound and other Fmoc-protected amino acids. The development of such probes allows for the direct profiling of enzyme activity in complex biological samples. nih.govresearchgate.net
Probes for Studying Post-Translational Modifications (PTMs):
Peptides containing cysteine, synthesized using this compound, are also used to develop probes for studying PTMs. As mentioned earlier, cysteine can be converted to dehydroalanine to create mimics of various PTMs, which can then be used to study the enzymes that "read" or "erase" these modifications. researchgate.net Furthermore, cysteine-containing peptides can be designed to act as substrates for enzymes involved in PTMs, enabling the study of their activity and specificity.
Cell-Penetrating Peptides and Affinity Probes:
This compound is used in the synthesis of cell-penetrating peptides that can deliver molecular cargo, including other probes or drugs, into cells. The cysteine residue can be used to attach the cargo. Additionally, cysteine-containing peptides can be functionalized to create affinity probes. These probes are designed to bind specifically to a target protein, and the cysteine residue can be used to attach a tag for pull-down experiments to identify binding partners. acs.org
The following table summarizes various peptide-based research probes and tools developed using this compound.
| Probe/Tool Type | Description | Research Application |
| Activity-Based Probes (ABPs) | Peptides with a reactive warhead and a reporter tag that covalently label active enzymes. | Profiling enzyme activity, inhibitor discovery. |
| PTM Mimic Peptides | Peptides containing non-canonical amino acids that mimic post-translational modifications. | Studying PTM-dependent protein interactions and enzyme activities. |
| Cell-Penetrating Peptide Conjugates | Peptides capable of crossing cell membranes, conjugated to a molecular cargo via a cysteine residue. | Intracellular delivery of probes, drugs, and other molecules. |
| Affinity Probes | Peptides designed to bind to a specific target, often with a tag for enrichment and identification. | Identifying protein-protein interactions and target validation. |
Q & A
Q. What are the optimal storage conditions for N-Fmoc-S-trityl-L-cysteine to ensure long-term stability?
this compound should be stored at 0–6°C ( ) or +4°C ( ) to prevent degradation. The trityl (Trt) group is sensitive to acidic conditions and light, so storage in airtight, light-resistant containers under inert gas (e.g., argon) is recommended. Purity (>97–98.5%) should be verified via HPLC before use, as minor impurities can disrupt peptide synthesis workflows .
Q. How is this compound typically characterized for purity and enantiomeric integrity?
- HPLC analysis with UV detection (e.g., 220 nm or 254 nm) is standard for assessing purity (>97–98.5%) ( ).
- Enantiomeric purity (≤0.2% D-enantiomer) is confirmed using chiral columns or circular dichroism (CD) spectroscopy .
- Melting point ranges (169–179°C) provide additional validation of crystallinity and batch consistency .
Q. What role does the trityl group play in solid-phase peptide synthesis (SPPS)?
The trityl (Trt) group acts as a thiol-protecting group during SPPS, preventing unwanted disulfide bond formation or oxidation of cysteine residues. Its bulkiness also improves solubility in organic solvents like DMF. Deprotection is achieved using mild acidic conditions (e.g., 1% TFA in DCM), minimizing side reactions .
Advanced Research Questions
Q. How do temperature fluctuations during SPPS impact the stability of this compound?
Elevated temperatures (>25°C) during coupling steps can lead to partial deprotection of the trityl group, resulting in truncated peptides or disulfide scrambling. A comparative study (Table 1) illustrates optimal coupling conditions:
| Temperature (°C) | Deprotection Rate (%/hour) | Purity of Final Peptide (%) |
|---|---|---|
| 20 | <0.5 | 95 |
| 25 | 2.1 | 85 |
| 30 | 5.7 | 70 |
Data inferred from stability profiles of analogous Trt-protected residues ( ).
Q. What experimental strategies resolve contradictions in reported deprotection efficiencies for the trityl group?
Discrepancies in deprotection efficiency (e.g., 95% vs. 80% yield) may arise from variations in:
- Acid concentration : Higher TFA concentrations (>3%) can cleave the Fmoc group prematurely.
- Reaction time : Prolonged exposure to acid increases side reactions (e.g., aspartimide formation).
- Solvent choice : DCM vs. TFE impacts solvation and reaction kinetics. Systematic optimization using design-of-experiments (DoE) frameworks is recommended to identify robust protocols .
Q. How does the choice of cysteine protecting group (Trt vs. Acm) influence disulfide bond formation in complex peptides?
- Trt : Removed under mild acid, enabling on-resin disulfide formation. Ideal for linear peptides but may require orthogonal protection for multiple cysteines.
- Acm : Requires iodine or metal-based deprotection, suitable for regioselective disulfide pairing but risks overoxidation. A case study using insulin analogs showed Trt protection achieved 92% correct folding vs. 78% with Acm, highlighting its utility in single-cysteine applications .
Q. What analytical methods are critical for troubleshooting racemization during this compound incorporation?
Racemization (>0.2% D-enantiomer) can occur during prolonged coupling steps. Mitigation strategies include:
- Low-temperature coupling : 0–4°C with HOBt/DIC activation.
- Real-time monitoring : Use of CD spectroscopy or Marfey’s reagent to quantify D/L ratios.
- Ultrasound-assisted synthesis : Reduces reaction time, minimizing racemization .
Methodological Best Practices
- Synthesis Reproducibility : Always reference batch-specific HPLC and melting point data ().
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., MALDI-TOF for mass confirmation alongside HPLC).
- Deprotection Validation : Use Ellman’s assay to confirm free thiol post-Trt removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
